1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with 4-methoxybenzylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of 5-formyl-2-methoxybenzyl derivatives.
Reduction: Formation of 5-hydroxy-2-methoxybenzyl derivatives.
Substitution: Formation of 5-substituted-2-methoxybenzyl derivatives.
Scientific Research Applications
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. It is believed to act as a modulator of certain receptors in the central nervous system, influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is thought to involve G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
- 1-[(4-Fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
- 1-[(4-Methylphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine
Comparison: 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry. Additionally, the methoxy groups enhance its solubility and pharmacokinetic properties, making it a valuable compound for medicinal research.
Properties
Molecular Formula |
C20H25BrN2O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-19-6-3-16(4-7-19)14-22-9-11-23(12-10-22)15-17-13-18(21)5-8-20(17)25-2/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
LDLWKQDWMTWIMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.